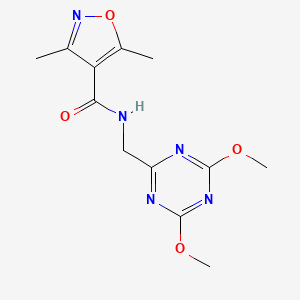![molecular formula C23H20N4O3 B2584649 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034567-65-0](/img/structure/B2584649.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a glutamic acid derivative . It is often used as an ergogenic supplement due to its influence on the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a 1,3-dioxoisoindolin-2-yl group, a phenyl group, and a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl group . The exact molecular structure analysis is not available in the retrieved papers.Physical And Chemical Properties Analysis
This compound is a solid at room temperature and can dissolve in some organic solvents such as ethanol and dimethylformamide . It has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .Applications De Recherche Scientifique
Chemical Synthesis and Modification
- Rhodium-Catalyzed Directed C-H Amidation : A method for ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating agent has been developed, facilitating the synthesis of N-(2-(imidazo[1,2- a]pyridin-2-yl)phenyl)acetamide derivatives. This process showcases the compound's relevance in synthesizing heterocyclic compounds with potential biological activity (Sadhanendu Samanta et al., 2019).
Pharmacological Applications
- Anticonvulsant Activity : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the potential application of such compounds in treating convulsive disorders (R. Nath et al., 2021).
- Anti-Inflammatory Agents : The synthesis and evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have been reported. These compounds showed promising anti-inflammatory activity in both in vitro and in vivo models, indicating their potential application in developing new anti-inflammatory drugs (A. P. Nikalje et al., 2015).
Molecular Imaging and Diagnostic Applications
- Radioligands for PET Imaging : The synthesis of radioligands for imaging the translocator protein (18 kDa) with PET has been explored. Compounds like DPA-714 and its derivatives serve as selective ligands for the translocator protein, useful in neuroinflammation and neurodegenerative disease studies (F. Dollé et al., 2008).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research on new heterocycles incorporating antipyrine moiety has shown that such compounds possess antimicrobial properties. These findings open up possibilities for developing new antimicrobial agents based on the chemical scaffold of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (S. Bondock et al., 2008).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-21(14-27-22(29)15-7-1-2-8-16(15)23(27)30)25-18-10-4-3-9-17(18)19-13-26-12-6-5-11-20(26)24-19/h1-4,7-10,13H,5-6,11-12,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEJFUQYGLGUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2584570.png)
![Ethyl 4-[({[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2584572.png)

![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)
![2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2584575.png)
![N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584577.png)


![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)